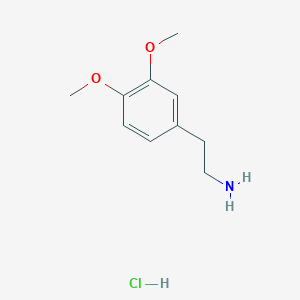

Homoveratrylamine hydrochloride

Descripción general

Descripción

3,4-Dimetoxi-feniletilamina (clorhidrato) es un compuesto químico que pertenece a la clase de las feniletilaminas. Es un análogo del principal neurotransmisor humano, la dopamina, donde los grupos hidroxilo en las posiciones 3 y 4 han sido reemplazados por grupos metoxi . Este compuesto también está estrechamente relacionado con la mescalina, que es 3,4,5-trimetoxifeniletilamina . Se clasifica estructuralmente como una feniletilamina y se utiliza principalmente en aplicaciones de investigación y forenses .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Una de las primeras síntesis de 3,4-Dimetoxi-feniletilamina (clorhidrato) fue reportada por Pictet y Finkelstein, quienes la obtuvieron en una secuencia de múltiples pasos comenzando con vanillina . La ruta sintética implica los siguientes pasos:

3,4-Dimetoxi-benzaldehído (veratraldehído): Este es el material de partida.

Ácido 3,4-Dimetoxi-cinámico: Formado por la reacción de veratraldehído con ácido malónico.

Ácido 3,4-Dimetoxi-fenilpropiónico: Obtenido por la reducción del ácido 3,4-Dimetoxi-cinámico.

3,4-Dimetoxi-fenilpropionamida: Formada por la reacción del ácido 3,4-Dimetoxi-fenilpropiónico con amoníaco.

3,4-Dimetoxi-feniletilamina: Obtenida por la reducción de la 3,4-Dimetoxi-fenilpropionamida.

Shulgin y Shulgin dieron una síntesis mucho más corta, que implica menos pasos y es más eficiente .

Métodos de producción industrial

La producción industrial de 3,4-Dimetoxi-feniletilamina (clorhidrato) generalmente implica las mismas rutas sintéticas que se describen anteriormente, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El producto final a menudo se purifica por recristalización o destilación .

Análisis De Reacciones Químicas

Tipos de reacciones

3,4-Dimetoxi-feniletilamina (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos metoxi se pueden oxidar para formar quinonas correspondientes.

Reducción: El grupo amino se puede reducir para formar aminas secundarias o terciarias.

Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se utilizan reactivos como halógenos o agentes alquilantes para reacciones de sustitución.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas secundarias o terciarias.

Sustitución: Varias feniletilaminas sustituidas.

4. Aplicaciones en Investigación Científica

3,4-Dimetoxi-feniletilamina (clorhidrato) tiene varias aplicaciones en investigación científica, que incluyen:

Química: Utilizado como precursor en la síntesis de varios compuestos orgánicos.

Biología: Estudiado por sus efectos en los sistemas biológicos, particularmente su interacción con la monoaminooxidasa.

Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto modelo para estudiar análogos de neurotransmisores.

Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos finos

Aplicaciones Científicas De Investigación

3,4-Dimethoxyphenethylamine (hydrochloride) has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its effects on biological systems, particularly its interaction with monoamine oxidase.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying neurotransmitter analogues.

Industry: Used in the production of pharmaceuticals and other fine chemicals

Mecanismo De Acción

El mecanismo de acción de la 3,4-Dimetoxi-feniletilamina (clorhidrato) implica su interacción con la monoaminooxidasa, una enzima responsable de la desaminación de neurotransmisores como la tiramina y la triptamina . Al inhibir esta enzima, el compuesto puede afectar los niveles de estos neurotransmisores en el cerebro, provocando diversos efectos fisiológicos . Los objetivos moleculares y las vías implicadas incluyen los sistemas dopaminérgico y serotoninérgico .

Comparación Con Compuestos Similares

3,4-Dimetoxi-feniletilamina (clorhidrato) es similar a otros compuestos de la clase de las feniletilaminas, como:

Mescalina (3,4,5-trimetoxifeniletilamina): Un compuesto psicodélico de origen natural.

3-Metoxitiramina: Un metabolito de la dopamina.

2,5-Dimetoxi-4-metilampfetamina (DOM): Un compuesto psicodélico sintético.

Singularidad

Lo que diferencia a la 3,4-Dimetoxi-feniletilamina (clorhidrato) es su patrón de sustitución específico (grupos metoxi en las posiciones 3 y 4) y su síntesis relativamente simple en comparación con otros compuestos similares . Esto la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.

Actividad Biológica

Homoveratrylamine hydrochloride (HVA hydrochloride) is a synthetic compound derived from the phenethylamine class, notable for its structural resemblance to neurotransmitters, particularly dopamine. This similarity underpins its significant biological activity, which has been the focus of various studies exploring its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

HVA hydrochloride is characterized by a phenethylamine core, consisting of a benzene ring with an ethyl amine group. It features two methoxy groups at the 3 and 4 positions on the benzene ring, which may enhance its biological properties compared to dopamine. The presence of these methoxy groups contributes to the compound's ability to interact with various biological targets, particularly in the central nervous system.

| Property | Details |

|---|---|

| Chemical Formula | C₁₃H₁₅ClN₂O₂ |

| Molecular Weight | 270.72 g/mol |

| Solubility | Soluble in water and alcohol |

| Structural Features | Phenethylamine core with 3,4-dimethoxy substitution |

One of the notable mechanisms of action for HVA hydrochloride is its inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine. By inhibiting MAO, HVA hydrochloride may lead to increased levels of dopamine in the brain, potentially affecting mood, cognition, and behavior. This property makes it a valuable research tool for studying dopaminergic systems and related disorders.

Neuropharmacological Effects

Studies indicate that HVA hydrochloride exhibits various neuropharmacological effects:

- Dopaminergic Activity : Due to its structural similarity to dopamine, HVA hydrochloride can influence dopaminergic signaling pathways. Research has shown that it can modulate dopamine release and uptake in neuronal cells.

- Antidepressant-like Effects : Animal studies suggest that HVA hydrochloride may exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic transmission alongside its dopaminergic activity.

Cardiovascular Effects

Research has also explored the cardiovascular implications of HVA hydrochloride:

- β-Adrenoceptor Activity : A study involving newly synthesized compounds containing homoveratrylamine moieties demonstrated significant β1-adrenoceptor antagonistic activity. Compounds with this structure showed up to 55% inhibition in contractility in isolated guinea pig atria, indicating potential applications in managing heart conditions (3).

Case Studies

-

In Vitro Studies on Cardiac Tissue :

- In isolated atrial preparations from guinea pigs, HVA hydrochloride derivatives demonstrated varying degrees of β1-adrenoceptor antagonism. The most effective compounds reduced heart rate and contractility significantly compared to control substances like propranolol (3).

-

Neurotransmitter Release Studies :

- In a study assessing neurotransmitter dynamics, HVA hydrochloride was shown to enhance dopamine release in vitro, supporting its role as a potential therapeutic agent for conditions characterized by dopaminergic dysfunction ().

Summary of Research Findings

The biological activity of this compound is multifaceted, involving interactions with neurotransmitter systems and cardiovascular receptors. Its ability to inhibit MAO suggests potential applications in treating mood disorders, while its effects on β-adrenoceptors may offer insights into cardiovascular therapies.

Key Findings Table

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOOTMZLCZPTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212904 | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-85-8 | |

| Record name | Benzeneethanamine, 3,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratrylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Dimethoxy-ph)-ethylamine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DMPEA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTV20379WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.